molecular formula C24H24N2O4 B6012514 {1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone

{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone

Cat. No. B6012514
M. Wt: 404.5 g/mol
InChI Key: MSWUINBKCVSHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone, also known as EIPCM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a drug candidate.

Mechanism of Action

The exact mechanism of action of {1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For instance, {1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone has been found to exhibit several biochemical and physiological effects. For instance, it has been shown to reduce inflammation and pain in animal models of inflammation and pain. Additionally, {1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone has been found to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Furthermore, {1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone has been shown to possess anticancer activity, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of {1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone is its potential as a drug candidate. Its ability to exhibit anti-inflammatory, anticonvulsant, and anticancer properties makes it a promising candidate for the development of drugs for the treatment of these conditions. However, there are some limitations to using {1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone in lab experiments. For instance, its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on {1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone. For instance, more research is needed to understand its mechanism of action and to determine its safety and efficacy in humans. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases, including inflammation, pain, epilepsy, and cancer. Furthermore, research is needed to optimize its pharmacological properties and to develop more potent and selective analogs.

Synthesis Methods

{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone can be synthesized using a multistep process involving the reaction of 5-ethyl-3-isoxazolecarboxylic acid with piperidine, followed by the reaction of the resulting intermediate with 4-phenoxybenzoyl chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone has been the subject of several scientific studies due to its potential applications as a drug candidate. It has been shown to exhibit anti-inflammatory, anticonvulsant, and analgesic properties. Additionally, {1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone has been found to possess potential anticancer activity, making it a promising candidate for cancer therapy.

properties

IUPAC Name

[1-(5-ethyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-2-19-15-22(25-30-19)24(28)26-14-6-7-18(16-26)23(27)17-10-12-21(13-11-17)29-20-8-4-3-5-9-20/h3-5,8-13,15,18H,2,6-7,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWUINBKCVSHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)C(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(5-Ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone

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